molecular formula C19H23ClN2O B13444911 2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol

2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol

Cat. No.: B13444911
M. Wt: 330.8 g/mol
InChI Key: JFZLJOYOGVDNAA-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

2-[4-[(3-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C19H23ClN2O/c20-18-8-4-7-17(15-18)19(16-5-2-1-3-6-16)22-11-9-21(10-12-22)13-14-23/h1-8,15,19,23H,9-14H2

InChI Key

JFZLJOYOGVDNAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Chemical Reactions Analysis

Salt Formation with Mineral Acids

The piperazine moiety contains two secondary amines capable of reacting with acids to form salts. For instance, treatment with hydrochloric acid yields the dihydrochloride salt, as evidenced by the commercial availability of 2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol dihydrochloride (PubChem CID: 24720930) . This reaction is critical for enhancing solubility in pharmaceutical formulations.

Reaction TypeReagents/ConditionsProductReference
ProtonationHCl (aqueous or gaseous)Dihydrochloride salt ,

Hydrolysis Under Acidic Conditions

While direct hydrolysis data for this compound is limited, structurally related piperazine-ethanol derivatives undergo hydrolysis in strongly acidic environments. For example, a patented synthesis of a similar compound (WO2009057133A2) uses hydrobromic acid (HBr) at 90–95°C to cleave amide bonds adjacent to the piperazine-ethanol structure . This suggests potential reactivity in analogous hydrolytic conditions.

Reaction TypeReagents/ConditionsProductReference
Acid hydrolysisHBr (48%), 90–95°C, 24hCleavage of adjacent amide bonds

Functionalization of the Ethanol Group

The primary alcohol in the ethanol side chain can undergo esterification or oxidation. Although no direct studies are available for this compound, general alcohol reactivity principles apply:

  • Esterification : Reaction with acetic anhydride or acetyl chloride could yield acetate esters.

  • Oxidation : Strong oxidizing agents (e.g., KMnO₄) may convert the alcohol to a carboxylic acid, though steric hindrance from the bulky biphenylmethyl group might limit efficacy.

Alkylation of the Piperazine Ring

The secondary amines in the piperazine ring can act as nucleophiles in alkylation reactions. For example, reaction with alkyl halides (e.g., methyl iodide) under basic conditions could produce quaternary ammonium salts. This reactivity is inferred from synthetic protocols for analogous piperazine derivatives .

Aromatic Electrophilic Substitution

The 3-chlorophenyl group may participate in electrophilic substitution reactions (e.g., nitration, sulfonation), though the electron-withdrawing chlorine atom would likely direct reactivity to specific positions. Experimental data for this compound is absent, but theoretical predictions align with chlorobenzene analogs.

Coordination Chemistry

The piperazine nitrogen atoms and ethanol oxygen could serve as ligands in metal complexes. Such interactions are common in medicinal chemistry for modulating pharmacokinetics, though no specific studies exist for this compound.

Key Research Gaps and Limitations

  • Direct experimental data on this compound’s reactions is sparse, necessitating reliance on structural analogs.

  • The bulky biphenylmethyl group may sterically hinder reactions at the piperazine or ethanol sites.

  • Pharmacological studies dominate available literature, overshadowing mechanistic chemical investigations.

Scientific Research Applications

2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol
  • Molecular Formula : C₁₉H₂₃ClN₂O
  • Molecular Weight : 330.85 g/mol
  • CAS Number : 1232460-26-2
  • Structure: Features a piperazine core substituted with a benzhydryl group (3-chlorophenyl and phenyl) and an ethanol side chain. The SMILES notation is OCCN1CCN(CC1)C(c2ccccc2)c3cccc(Cl)c3 .

Comparison with Structural Analogs

Positional Isomers: 4-Chloro Substitution

Compound: 2-[4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol

  • CAS Number : 109806-71-5
  • Key Difference : Chlorine substituent at the para position of the phenyl ring vs. meta in the target compound.
  • Impact : Positional isomerism can alter electronic properties, solubility, and receptor binding. For example, para-substituted analogs often exhibit enhanced metabolic stability due to steric and electronic effects .

Hydroxyzine: Ethoxy Chain Extension

Compound: Hydroxyzine (2-[2-[4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethoxy]ethanol)

  • Molecular Formula : C₂₁H₂₇ClN₂O₂
  • Molecular Weight : 374.9 g/mol
  • Key Difference: Additional ethoxy group (-OCH₂CH₂OH) instead of ethanol.
  • Pharmacological Profile: Hydroxyzine is a well-known antihistamine with sedative properties.
  • pKa : 2.47, indicating a weakly basic piperazine nitrogen, which influences solubility and absorption .

Decloxizine: Non-Chlorinated Benzhydryl Derivative

Compound: Decloxizine (2-[2-(4-Benzhydrylpiperazin-1-yl)ethoxy]ethanol)

  • Molecular Formula : C₁₉H₂₃N₂O₂
  • Molecular Weight : 310.40 g/mol
  • Key Difference : Lacks chlorine substituents; benzhydryl group is unsubstituted.
  • Impact : Absence of chlorine may reduce potency but improve selectivity for specific receptors (e.g., histamine H₁). The ethoxy chain aligns with Hydroxyzine’s structural motif .

Halogenated Benzyl Derivatives

Compound: 2-[4-(2-Chloro-6-fluorobenzyl)-piperazin-1-yl]ethanol

  • Molecular Formula : C₁₃H₁₈ClFN₂O
  • Molecular Weight : 272.75 g/mol
  • Key Difference : Substituted with 2-chloro-6-fluorobenzyl instead of benzhydryl.
  • Impact : Fluorine’s electronegativity enhances binding affinity in some receptor targets. Smaller aromatic substituents may reduce steric hindrance .

Structural and Pharmacological Data Table

Compound Name Molecular Formula MW (g/mol) Substituents Key Features
Target Compound C₁₉H₂₃ClN₂O 330.85 3-Chlorophenyl, Phenyl, Ethanol Meta-chloro, benzhydryl, ethanol
4-Chloro Isomer C₁₉H₂₃ClN₂O 330.85 4-Chlorophenyl, Phenyl, Ethanol Para-chloro isomer
Hydroxyzine C₂₁H₂₇ClN₂O₂ 374.90 4-Chlorophenyl, Ethoxyethanol Ethoxy chain, antihistaminic activity
Decloxizine C₁₉H₂₃N₂O₂ 310.40 Benzhydryl, Ethoxyethanol No chlorine, ethoxy chain
2-Chloro-6-Fluoro Derivative C₁₃H₁₈ClFN₂O 272.75 2-Chloro-6-fluorobenzyl, Ethanol Fluorine enhances electronegativity

Research Findings and Implications

  • Positional Isomerism : The meta-chloro substitution in the target compound may confer unique receptor interactions compared to para-chloro analogs. For instance, meta substitution could alter binding to serotonin or dopamine receptors .
  • Side Chain Modifications: Ethanol vs. ethoxy chains influence solubility and bioavailability.
  • Halogen Effects : Chlorine increases lipophilicity and metabolic stability, while fluorine improves electronic interactions. The 2-chloro-6-fluoro derivative’s dual halogenation may optimize receptor affinity .

Biological Activity

The compound 2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol , also known as a derivative of cetirizine, is of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, synthesis methods, and relevant case studies.

  • Molecular Formula: C19H23ClN2O·2ClH
  • Molecular Weight: 403.77 g/mol
  • CAS Number: 164726-80-1

The compound is characterized by a piperazine ring substituted with a chlorophenyl and phenyl group, which contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives related to this compound. For instance, a study on hybrid molecules demonstrated significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .

The mechanism of action for compounds like 2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol typically involves interference with bacterial cell wall synthesis and disruption of membrane integrity. This leads to cell lysis and death of the pathogen .

Case Studies

  • Antimicrobial Evaluation : In vitro studies demonstrated that the compound exhibited bactericidal activity against various strains, with significant inhibition of biofilm formation observed in clinical isolates.
  • Cytotoxicity Studies : Research has indicated that certain derivatives possess cytotoxic effects against cancer cell lines, showcasing their potential as anticancer agents. For example, derivatives were tested against HT29 and Jurkat cells, revealing promising results with IC50 values comparable to established chemotherapeutics .

Synthesis and Derivatives

The synthesis of 2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involves several steps, including the reaction of piperazine derivatives with chlorophenyl compounds. Notably, patents detail methods for synthesizing both the racemic and enantiomeric forms of this compound, emphasizing its utility in medicinal chemistry .

Table: Summary of Synthesis Methods

MethodDescriptionYield (%)
HydrolysisConversion of esters to acids using inorganic bases27.8
Optical ResolutionSeparation of enantiomers using tartaric acid derivativesVariable
Direct SynthesisReaction between piperazine and chlorophenyl compoundsHigh

Q & A

Basic Research Question

  • HPLC : Use C18 columns (e.g., Purospher® STAR) with UV detection at 254 nm. Retention time = 8.2 min .
  • KF titration : Water content ≤ 5.0% per USP 〈921〉 .
  • Elemental analysis : Theoretical C = 63.2%, H = 6.4%, N = 7.7%; deviations > 0.3% indicate impurities .

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